molecular formula C9H10BrNOS B14043983 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one

Cat. No.: B14043983
M. Wt: 260.15 g/mol
InChI Key: GTAKSSKKHAQXPZ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one: is an organic compound with the molecular formula C9H10BrNOS. This compound contains an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one typically involves the bromination of 1-(3-Amino-4-mercaptophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale bromination reactors. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The bromopropanone moiety can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-mercaptophenyl)ethan-1-one
  • 1-(3-Amino-4-methoxyphenyl)propan-1-one
  • 3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-one

Uniqueness

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-1-one is unique due to the presence of both amino and mercapto groups along with a bromopropanone moiety

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2

InChI Key

GTAKSSKKHAQXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)N)S

Origin of Product

United States

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